molecular formula C20H20BrN3O4 B2727773 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide CAS No. 892285-52-8

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide

Cat. No.: B2727773
CAS No.: 892285-52-8
M. Wt: 446.301
InChI Key: FKBMNQSNUXFRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide is a complex organic compound that falls under the category of quinazolinone derivatives. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-28-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBMNQSNUXFRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide typically begins with the preparation of the quinazolinone core. The synthetic route often involves the following steps:

  • Formation of the Quinazolinone Core: : Starting from 2-amino-benzoic acid, the first step is the formation of 2,4-dioxo-1,2-dihydroquinazoline through a cyclization reaction.

  • Bromination: : Introduction of the bromine atom at the 6-position of the quinazolinone core using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

  • Butanamide Addition:

  • Methoxybenzyl Group Addition: : Finally, the N-substitution with the 4-methoxybenzyl group is carried out, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may employ similar synthetic routes but are optimized for large-scale yields. This includes the use of continuous flow reactors and automated synthesizers to streamline the process and ensure consistency and high purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative cleavage, particularly at the quinazolinone ring.

  • Reduction: : Reduction reactions may target the bromine atom or the carbonyl groups within the molecule.

  • Substitution: : The methoxy group or the bromine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or peracids.

  • Reduction: : Involves reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizes reagents like sodium methoxide or Grignard reagents.

Major Products Formed

The reactions typically yield products where specific functional groups have been modified, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and as a building block for synthesizing more complex molecules.

Biology

Its biological activity is under investigation for potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Preclinical studies may explore its efficacy in treating certain diseases due to its interaction with biological targets.

Industry

In the chemical industry, it may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. This can lead to inhibition or modulation of biological pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the bromine and methoxybenzyl groups.

  • 6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide: : Similar structure with slight modifications.

Uniqueness

The presence of the bromine atom and the methoxybenzyl group in 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide distinguishes it from other quinazolinone derivatives, potentially offering unique biological activities and reactivity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.